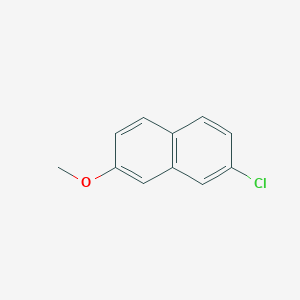

2-Chloro-7-methoxynaphthalene

Vue d'ensemble

Description

2-Chloro-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxynaphthalene consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not available from the search results.Applications De Recherche Scientifique

- Acylation Model Reaction : 2-methoxynaphthalene is used as a model reaction to study the catalytic benefits of delamination . It serves as a valuable substrate for exploring novel catalytic processes.

- Fabrication of LEDs : In material science, 2-methoxynaphthalene plays a role in the fabrication of light-emitting diodes (LEDs) . Its properties contribute to the development of efficient optoelectronic devices.

- Biological and Physiological Functions : These derivatives are anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer .

- Lead Molecule Search : Researchers use thiophene-based compounds as anchors to create combinatorial libraries and search for lead molecules .

- Metal Corrosion : Thiophene derivatives, including 2-methoxynaphthalene, are used as inhibitors of metal corrosion . Their presence helps protect metals from degradation.

- Radical Approach : 2-methoxynaphthalene is involved in catalytic protodeboronation reactions utilizing a radical approach. This allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- Novel Structural Prototypes : Scientists continue to synthesize and investigate new thiophene moieties with wider therapeutic activity. The goal is to discover more effective pharmacological agents .

Catalysis and Organic Synthesis

Material Science and Light-Emitting Diodes (LEDs)

Medicinal Chemistry

Corrosion Inhibition

Hydromethylation Reactions

Research and Development

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxynaphthalene, indicates that it is toxic to aquatic life with long-lasting effects and causes serious eye irritation . It’s important to handle such compounds with care, using personal protective equipment and avoiding contact with skin and eyes .

Orientations Futures

While specific future directions for 2-Chloro-7-methoxynaphthalene are not available, the field of catalytic chemistry, which includes the study of naphthalene derivatives, is moving towards the discovery of high-performance catalysts, transition of energy and chemicals generation from oil and coal to more renewable sources, and cleaner chemical processes .

Mécanisme D'action

Target of Action

Naphthoquinones, a class of compounds to which 2-chloro-7-methoxynaphthalene belongs, have been reported to exhibit diverse mechanisms and anticancer potential

Mode of Action

Naphthoquinones have been reported to have various mechanisms of action depending on their structural differences . The specific interaction of 2-Chloro-7-methoxynaphthalene with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthoquinones are known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . Understanding the ADME properties of 2-Chloro-7-methoxynaphthalene would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

The molecular structure of 2-chloro-7-methoxynaphthalene has been identified

Action Environment

It is known that the release of substances to the environment can occur from industrial use, such as in the manufacturing of another substance or as a processing aid .

Propriétés

IUPAC Name |

2-chloro-7-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKREHPBRWAYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methoxynaphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

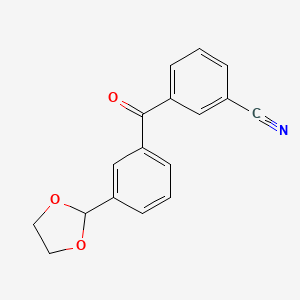

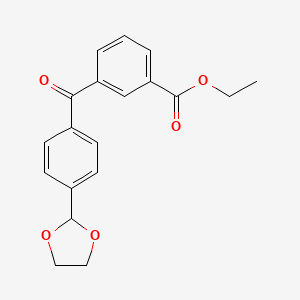

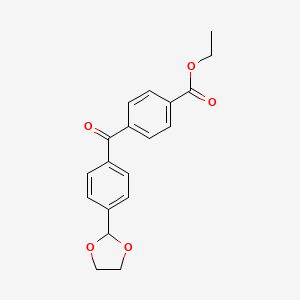

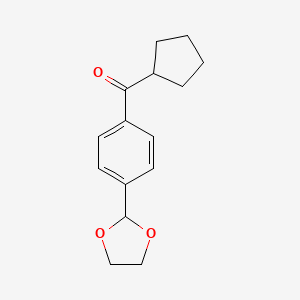

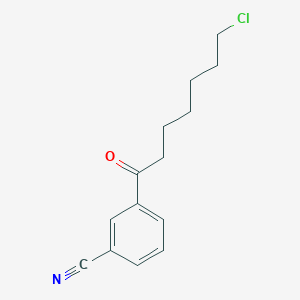

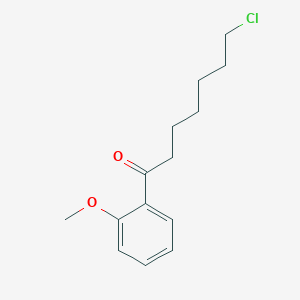

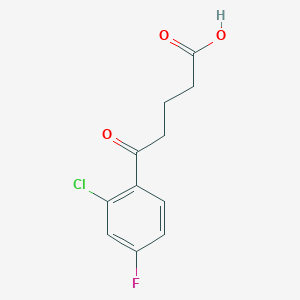

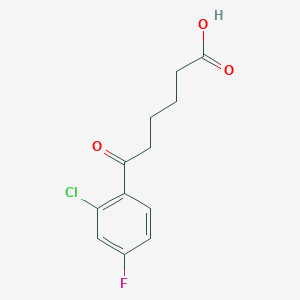

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.